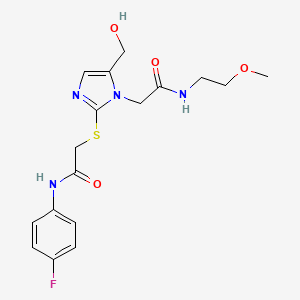

3-(1H-Imidazol-4-yl)-2-methylacrylic acid hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

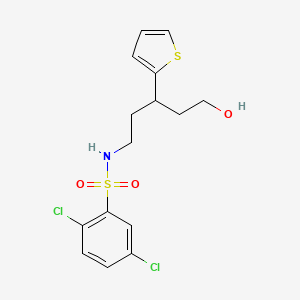

“3-(1H-Imidazol-4-yl)-2-methylacrylic acid hydrochloride” is a chemical compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The imidazole ring is a key component in many functional molecules used in a variety of applications .

Synthesis Analysis

The synthesis of imidazole-containing compounds has seen significant advancements in recent years . These heterocycles are key components to functional molecules that are used in a variety of everyday applications . The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles . An emphasis has been placed on the bonds constructed during the formation of the imidazole .

Chemical Reactions Analysis

Imidazole-containing compounds are known for their broad range of chemical and biological properties . The review discusses the progress made on the synthesis of imidazol-4-ones, and their application towards the total synthesis of a range of imidazol-4-one containing natural products .

科学的研究の応用

Antioxidant Activity

Research into antioxidants is significant for understanding how compounds like 3-(1H-Imidazol-4-yl)-2-methylacrylic acid hydrochloride might function. For instance, the analysis of antioxidant activity involves various assays, such as the Oxygen Radical Absorption Capacity (ORAC) and the Ferric Reducing Antioxidant Power (FRAP) tests. These methodologies could potentially be applied to assess the antioxidant capacity of 3-(1H-Imidazol-4-yl)-2-methylacrylic acid hydrochloride, given its structural characteristics that might confer antioxidant properties (I. Munteanu & C. Apetrei, 2021).

Corrosion Inhibition

Imidazoline and its derivatives are known for their effective corrosion inhibition properties, which are attributed to their ability to form a protective layer on metal surfaces. Given the structural similarity, 3-(1H-Imidazol-4-yl)-2-methylacrylic acid hydrochloride could potentially be explored for corrosion inhibition applications. This area of research focuses on the chemical structures, synthesis processes, and performance evaluations of imidazoline inhibitors, which might offer insights into the applicability of 3-(1H-Imidazol-4-yl)-2-methylacrylic acid hydrochloride in similar contexts (Nipaporn Sriplai & K. Sombatmankhong, 2023).

Biochemical Interactions

The study of 4-phosphorylated derivatives of 1,3-azoles, including imidazoles, highlights the synthesis methods and chemical properties of these compounds. Understanding these interactions and the biological activities of such derivatives can shed light on the potential biochemical roles of 3-(1H-Imidazol-4-yl)-2-methylacrylic acid hydrochloride, especially considering its imidazole core structure. This research area explores the synthesis, transformation, and potential pharmacological activities of imidazole derivatives, which could inform the scientific applications of 3-(1H-Imidazol-4-yl)-2-methylacrylic acid hydrochloride in medicinal chemistry and other fields (E. Abdurakhmanova et al., 2018).

将来の方向性

Imidazole-containing compounds have a wide range of applications, including in medicine, agriculture, and other fields . There is ongoing research into the synthesis of imidazol-4-ones, and their application towards the total synthesis of a range of imidazol-4-one containing natural products . This suggests that there is potential for future advancements in this area.

特性

IUPAC Name |

(E)-3-(1H-imidazol-5-yl)-2-methylprop-2-enoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2.ClH/c1-5(7(10)11)2-6-3-8-4-9-6;/h2-4H,1H3,(H,8,9)(H,10,11);1H/b5-2+; |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYRMSHRZOSHSFK-DPZBITMOSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1=CN=CN1)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C1=CN=CN1)/C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1H-Imidazol-4-yl)-2-methylacrylic acid hydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-(3-methylbutyl)-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2662182.png)

![N'-[2-(4-fluorophenoxy)ethanimidoyl]-2-phenoxynicotinohydrazide](/img/structure/B2662186.png)

![(Z)-6-methyl-2-(3-phenylacrylamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2662187.png)

![N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-4-bromobenzamide](/img/structure/B2662188.png)

![(2Z)-2-[(2,5-dimethoxyphenyl)sulfonylhydrazinylidene]-N-(4-ethylphenyl)chromene-3-carboxamide](/img/structure/B2662190.png)

![{3-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-5-isoxazolyl}(phenyl)methanone](/img/structure/B2662193.png)

![2-[8-(anilinomethyl)-7-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2662194.png)

![N-(furan-2-ylmethyl)-5-[1-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]pentanamide](/img/no-structure.png)

![N-(2,5-dimethoxyphenyl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2662199.png)